1DMe-Y8Fa

Description

Properties

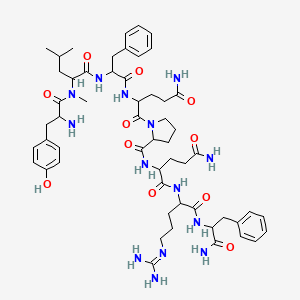

Molecular Formula |

C55H78N14O11 |

|---|---|

Molecular Weight |

1111.3 g/mol |

IUPAC Name |

2-[[1-[5-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C55H78N14O11/c1-32(2)28-44(68(3)53(79)37(56)29-35-18-20-36(70)21-19-35)52(78)67-42(31-34-14-8-5-9-15-34)50(76)65-40(23-25-46(58)72)54(80)69-27-11-17-43(69)51(77)64-39(22-24-45(57)71)49(75)63-38(16-10-26-62-55(60)61)48(74)66-41(47(59)73)30-33-12-6-4-7-13-33/h4-9,12-15,18-21,32,37-44,70H,10-11,16-17,22-31,56H2,1-3H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,75)(H,64,77)(H,65,76)(H,66,74)(H,67,78)(H4,60,61,62) |

InChI Key |

UQGBICZACVFETI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N(C)C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 1dme Y8fa

Methodologies for Chemical Synthesis of 1DMe-Y8Fa

The synthesis of peptides and their modified analogs like this compound typically relies on established chemical techniques that allow for precise control over the amino acid sequence and the introduction of non-natural residues.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized methodology for the construction of peptide chains. This technique involves the stepwise addition of protected amino acid residues to a growing peptide chain that is anchored to an insoluble solid support. SPPS offers advantages in terms of automation, ease of purification, and the ability to synthesize peptides containing a variety of modified or non-proteinogenic amino acids. The synthesis of peptide analogs with N-terminus modifications has been reported, suggesting the applicability of SPPS for creating compounds like this compound which carries such modifications. nih.gov Reagents and resins specifically designed for peptide synthesis are commercially available, supporting the use of SPPS for complex peptide targets. sigmaaldrich.com

While specific proprietary protocols for this compound synthesis may vary, the production of modified peptides via SPPS involves a standard set of chemical reagents and reaction conditions. This typically includes protected amino acid building blocks (e.g., Fmoc- or Boc-protected amino acids), coupling reagents to facilitate peptide bond formation, deprotection reagents to remove temporary protecting groups, and a solid support resin. sigmaaldrich.com Common coupling reagents include carbodiimides (e.g., DIC, DCC) in combination with additives like HOBt or HOAt, or phosphonium/aminium salts (e.g., PyBOP, HATU). sigmaaldrich.com Deprotection steps utilize reagents such as piperidine (B6355638) for Fmoc chemistry or trifluoroacetic acid for Boc chemistry. Cleavage of the final peptide from the resin is typically achieved using strong acids like trifluoroacetic acid, often in the presence of scavengers. sigmaaldrich.com The incorporation of modified amino acids, such as D-amino acids or N-methylated residues, requires the use of appropriately protected derivatives of these non-natural building blocks during the SPPS cycle.

Molecular Design Principles for Enhanced Biochemical Stability

A key aspect of developing peptide analogs for therapeutic or research applications is enhancing their stability against enzymatic degradation in biological environments. This compound incorporates specific structural modifications to achieve this. nih.govgoogle.com

The inclusion of a D-amino acid residue at the N-terminus of a peptide is a common strategy to improve its resistance to degradation by aminopeptidases. nih.govbiopharmaspec.com Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of peptide chains containing L-amino acids. By substituting the natural L-amino acid at the N-terminus with its D-stereoisomer, the peptide becomes significantly less susceptible to this type of enzymatic cleavage, thereby increasing its half-life in biological fluids. nih.govbiopharmaspec.com this compound features a D-Tyrosine residue at its N-terminus (D-Tyr1), a modification known to confer protection against N-terminal degradation. nih.govgoogle.com Studies have shown that proteins containing a single N-terminal D-amino acid are stable to proteasomal degradation via the N-end rule pathway. nih.gov

N-methylation of amide bonds within a peptide backbone is another effective strategy to enhance resistance to proteolytic enzymes, particularly endopeptidases. google.comchem960.comresearchgate.net The introduction of a methyl group on the nitrogen atom of a peptide bond alters the conformation and flexibility of the peptide chain and hinders the recognition and cleavage by proteases. google.comchem960.comresearchgate.net this compound contains an N-methylated phenylalanine residue at position 3 ([N-Me]Phe3). nih.govgoogle.com This modification contributes to the observed increased stability of this compound and its reduced degradation rate compared to the parent peptide. nih.govgoogle.com Analogues with N-terminus modifications, including N-methylation, have shown a lower degradation rate in biological samples. nih.gov

Radiochemical Synthesis and Tracer Development using this compound

Radiolabeled peptides are valuable tools in research, particularly for binding studies, imaging, and metabolic tracking. This compound has been successfully utilized in the development of radiochemical tracers. nih.govcas.czcas.czmsmt.czresearchgate.net

Radiolabeling of this compound is typically performed using Iodine-125 (125I). nih.govcas.czcas.czmsmt.czresearchgate.net The incorporation of 125I is usually directed to the tyrosine residue present in the peptide sequence. researchgate.net In the case of this compound, which has a D-Tyrosine at position 1, radiolabeling with 125I occurs at this residue. researchgate.net The resulting radiotracer, 125IY8Fa, is used in various applications, including competitive radioligand binding assays to study the affinity of compounds for NPFF receptors. nih.gov The stability of radiolabeled preparations like 125IY8Fa can be monitored using techniques such as radio-HPLC. msmt.cz The synthesis of radiolabeled compounds requires specialized facilities and expertise in handling radioactive materials and performing radiochemical reactions. rti.orgnih.govedhmed.com Automated synthesis modules are often employed for the efficient and reproducible production of radiotracers. nih.govedhmed.com

Radiolabeling of this compound

| Isotope | Labeling Position | Application | Reference |

| Iodine-125 (125I) | D-Tyrosine (Pos 1) | Radioligand Binding Assays | nih.govresearchgate.net |

Binding Affinity Data for (1DMe)Y8Fa at NPFF2 Receptors

Studies investigating the functional activity of this compound at neuropeptide FF receptor subtype 2 (NPFF2) have utilized GTP binding assays. The stimulation of NPFF2 receptors by (1DMe)Y8Fa has been shown to result in the binding of GTP. nih.govlookchemmall.com

| Assay Method | EC50 (nM) | Reference |

| Eu-GTP Binding | 6.0 | nih.govlookchemmall.com |

| [35S]GTPγS Binding | 17 | nih.govlookchemmall.com |

These data indicate that (1DMe)Y8Fa acts as an agonist at the NPFF2 receptor, stimulating GTP binding with efficacy, although some studies suggest its efficacy may be lower compared to other agonists like PFR(Tic)amide or full-length PrRP31 at the hNPFF2 receptor. nih.govnih.govresearchgate.netgenecards.org

Strategies for Site-Specific Radiolabeling (e.g., 125I-iodination)

A crucial aspect of this compound's utility in research is its amenability to radiolabeling, particularly with Iodine-125 (125I). The presence of a tyrosine residue at position 1 (D-Tyr1) provides a specific site for iodination. researchgate.netnih.govresearchgate.net This site-specific labeling strategy allows for the production of radioligands with high specific activity. revvity.com [125I]1DMe is a commonly utilized radiolabeled tracer. nih.gov Studies have demonstrated that peptides like this compound can yield a high radiochemical yield for a specific 125I-mono-tracer at the D-Tyr1 position. researchgate.netresearchgate.net The synthesis of [125I]this compound has been successfully performed, with reports indicating the total activity obtained from such preparations. msmt.cz Techniques for radiolabeling synthesis, including late-stage labeling, are employed in the production of 125I-labeled compounds. cas.cz Furthermore, established methods exist for the rapid removal of excess [125I]iodide following the iodination process, ensuring the purity of the radiolabeled product. nih.gov Optimized conditions for iodinating peptides with 125I to achieve high specific activity, as described for other peptides, are relevant to the efficient production of [125I]this compound. nih.gov

Development of this compound as a Radioligand for Receptor Studies

This compound has been extensively developed and utilized as a radioligand for the study of neuropeptide FF receptors (NPFFRs). As a synthetic analog of NPFF, it exhibits high affinity for these receptors. google.comnih.gov Radioligand binding assays employing tyrosine-substituted NPFF analogs, such as [125I]Y8Fa (related to the structure of this compound), were instrumental in demonstrating that NPFF mediates its effects through specific high-affinity binding sites distinct from opioid receptors. google.comnih.gov

[125I]1DMe is a key tool in radioligand binding assays, which are widely regarded as a gold standard for investigating the interaction of compounds with G protein-coupled receptors (GPCRs) and determining their anatomical distribution. nih.goveurofinsdiscovery.combiosensingusa.com These assays allow for the quantitative characterization of receptor binding parameters. For instance, saturation experiments using [125I][1DMe]Y8Fa have been used to determine the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax) in various tissue preparations. researchgate.netnih.gov Research using [125I][1DMe]Y8Fa in olfactory bulb membranes determined a high affinity with a Kd of 0.022 nM and a Bmax of 56.4 fmol/mg protein. researchgate.net These studies also revealed that factors like NaCl can increase the affinity of [125I][1DMe]Y8Fa binding, while the presence of Gpp[NH]p can decrease the maximal number of binding sites, indicating the coupling of NPFF receptors to G-proteins. researchgate.net

[125I]-1DMe has also been specifically used to determine the binding affinity for NPFF-R1, yielding a Kd of 0.94 ± 0.06 nM in CHO-K1 cells expressing the receptor. researchgate.net Furthermore, 1DMe has shown binding affinity for NPFF-R2 in the nanomolar range. researchgate.net Its selectivity profile includes negligible affinity for the GPR10 receptor. researchgate.net

Competition binding assays, utilizing a fixed concentration of a radiolabeled ligand like [125I]1DMe, are routinely employed to assess the affinity and selectivity of unlabeled compounds for NPFF receptors. nih.goveurofinsdiscovery.com Beyond in vitro binding studies, autoradiography using [125I]1DMe has provided valuable insights into the anatomical distribution of NPFF receptors. This technique revealed dense binding signals in the superficial layer of the dorsal horn of the spinal cord, supporting the hypothesized role of NPFF peptides in modulating sensory input and opioid analgesia at the spinal level. researchgate.net The ability of 1DMe to significantly increase the association between NPFFR2 and μ-opioid receptors in engineered cells highlights its utility in studying receptor interactions. nih.gov

Receptor Interaction and Binding Profile of 1dme Y8fa

Quantitative Analysis of Receptor Affinity and Selectivity

Binding Kinetics at Human and Rodent NPFF1 Receptors

Studies have investigated the binding characteristics of 1DMe-Y8Fa at NPFF1 receptors. At human NPFF1 receptors, this compound has shown binding affinity in the low nanomolar range, with reported EC50 values around 71 nM in functional assays. While specific detailed kinetic parameters (association and dissociation rates) for this compound at NPFF1 receptors were not extensively detailed in the available information, the compound is recognized to bind with high affinity. nus.edu.sg Correlation between binding affinities at human and rat recombinant NPFF1 receptors has been observed, suggesting similar binding characteristics across these species. nus.edu.sg

Binding Kinetics at Human and Rodent NPFF2 Receptors

This compound exhibits high affinity binding at NPFF2 receptors in both human and rodent systems. In studies using mouse olfactory bulb membranes, specific binding of the radiolabeled analog [125I][1DMe]Y8Fa was found to be time and concentration dependent, reversible, and saturable, with a high affinity (Kd = 0.022 nM). zhanggroup.orgneobioscience.com At human NPFF2 receptors, this compound has demonstrated even higher affinity compared to NPFF1 receptors, with reported EC50 values around 2.7 nM in functional assays and Ki values in the low nanomolar range. The binding affinity for this compound at rat NPFF2 receptors is also in the high affinity range, and there is a positive correlation between binding affinities at human and rat NPFF2 receptors. nus.edu.sg

Table 1: Representative Binding Affinities of this compound at NPFF1 and NPFF2 Receptors

| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Source |

| NPFF1 | Human | Functional Assay | EC50 | 71 ± 14 | |

| NPFF2 | Human | Functional Assay | EC50 | 2.7 ± 0.5 | |

| NPFF2 | Mouse | Radioligand Binding | Kd | 0.022 | zhanggroup.orgneobioscience.com |

| NPFF1 | Human | Radioligand Displacement | Ki | 0.31 | |

| NPFF2 | Human | Radioligand Displacement | Ki | ~0.31 |

Note: Values are approximate and can vary depending on the specific assay conditions and study.

Comparative Receptor Binding Profiles with Endogenous NPFF Ligands

This compound's binding profile has been compared to those of endogenous NPFF ligands, such as NPFF and NPAF. While this compound shows high affinity for both NPFF1 and NPFF2 receptors, it is generally considered not highly selective, exhibiting full agonist activity on both subtypes. In some comparative studies using radioligand displacement assays, this compound demonstrated comparable high affinity to endogenous peptides like human NPAF and NPFF at the human NPFF receptor (likely NPFF1 or a mix, as this study predates clear subtype distinction). Another study comparing the potency of different NPFF ligands to displace radioligand binding at human NPFF1 and NPFF2 receptors indicated that this compound had comparable potency to NPFF at NPFF1 receptors and was among the potent ligands at NPFF2 receptors, though some peptides like SPA-NPFF showed even higher potency at NPFF2. While this compound is a stable analog of NPFF, studies have shown that other endogenous peptides, such as human prolactin-releasing peptide 31 (hPrRP31), can exhibit significantly higher efficacy at the human NPFF2 receptor compared to NPFF and this compound in certain functional assays.

Table 2: Comparative Potency of Ligands at Human NPFF Receptors (Displacement of Radioligand Binding)

| Ligand | Human NPFF1 Receptor (Rank Order) | Human NPFF2 Receptor (Rank Order) | Source |

| This compound | = NPFF = SPA-NPFF | = SQA-NPFF = QFW-NPSF = NPFF | |

| NPFF | = 1DMe = SPA-NPFF | = SQA-NPFF = QFW-NPSF = 1DMe | |

| NPAF (human) | High affinity | Not explicitly ranked in this source | |

| SQA-NPFF | = 1DMe = NPFF | >> SPA-NPFF |

Note: Rank order is based on potency in displacing radioligand binding. ">>" indicates significantly higher potency, "=" indicates comparable potency.

Ligand-Receptor Coupling Mechanisms

Investigations into the post-binding events have provided evidence regarding how this compound and other NPFF analogues mediate their effects through NPFF receptors, particularly concerning G-protein coupling.

Evidence of this compound-Induced G-Protein Coupling

NPFF receptors, including those activated by this compound, are known to be coupled to G proteins. zhanggroup.orgneobioscience.com Studies utilizing functional assays, such as the measurement of [35S]GTPγS binding, have provided evidence for this compound-induced G-protein coupling. Stimulation of NPFF2 receptors by (1DMe)Y8Fa has been shown to result in the binding of GTP to the receptor. Furthermore, NPFF receptors are coupled to Gi/Go family proteins and their activation can lead to the regulation of adenylyl cyclase activity, typically resulting in inhibition. NPFF analogues have been shown to stimulate adenylate cyclase activity in certain contexts, consistent with G-protein mediated signaling. zhanggroup.orgneobioscience.com

Influence of Guanine (B1146940) Nucleotides on this compound Binding Characteristics

The binding of ligands to G protein-coupled receptors is often influenced by the presence of guanine nucleotides, which regulate the coupling of the receptor to its cognate G protein. Studies on NPFF receptors have demonstrated this influence. The binding of [125I][1DMe]Y8Fa to mouse olfactory bulb membranes was found to be sensitive to guanine nucleotides. zhanggroup.orgneobioscience.com Specifically, the nonhydrolyzable analog of GTP, Gpp[NH]p, decreased the maximal number of binding sites for [125I][1DMe]Y8Fa. zhanggroup.orgneobioscience.com This effect is characteristic of G protein-coupled receptors, where guanine nucleotides promote the dissociation of the G protein from the receptor, thereby reducing the number of high-affinity binding sites for agonists. These findings support the notion that this compound binding to NPFF receptors is allosterically modulated by guanine nucleotides, consistent with its interaction with a G protein-coupled receptor.

Receptor Specificity and Exclusion of Off-Target Interactions

Understanding the specificity of this compound's interaction with NPFF receptors is crucial for interpreting research findings and elucidating the distinct roles of the NPFF system. Studies have focused on differentiating its activity at NPFF receptors from potential interactions with other receptor families, particularly opioid receptors, given the known interplay between NPFF and opioid systems.

Assessment of Cross-Reactivity with Other G Protein-Coupled Receptors

While the primary focus of research on this compound has been its interaction with NPFF and opioid receptors, some studies have explored its potential cross-reactivity with other G protein-coupled receptors (GPCRs). Limited data suggest that this compound does not exhibit significant efficacy at the human prolactin-releasing peptide (PrRP) receptor. Additionally, in studies investigating its effects on acetylcholine (B1216132) release in the guinea pig myenteric plexus, this compound's actions were found to be specific to the opioid system and did not affect muscarinic or adrenergic receptors.

Mechanistic Investigations of 1dme Y8fa at the Molecular and Cellular Level

Intracellular Signaling Pathways Modulated by 1DMe-Y8Fa

Studies have explored how this compound influences key intracellular signaling components downstream of its target receptors.

Regulation of Adenylate Cyclase Activity

Neuropeptide FF receptors, including NPFFR2, are known to be coupled to G proteins and can influence the activity of adenylyl cyclase (also known as adenylate cyclase, AC), an enzyme responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP) fishersci.cabio-techne.com. The effect on adenylyl cyclase activity appears to be dependent on the specific NPFF receptor subtype and cellular context. While NPFF receptors can stimulate adenylate cyclase in some tissues fishersci.cabio-techne.com, activation of NPFFR2 has been shown to inhibit adenylate cyclase in certain cell types guidetoimmunopharmacology.org. Opioid receptors, which interact with the NPFF system, are also known to inhibit adenylyl cyclase nih.gov. Research indicates that this compound, acting as an agonist at NPFFR2, can lead to an inhibition of adenylate cyclase activity, particularly when the enzyme is stimulated by agents like forskolin (B1673556) guidetoimmunopharmacology.orgnih.gov.

Impact on Cyclic AMP (cAMP) Production

Consistent with the observed regulation of adenylate cyclase, this compound impacts intracellular cAMP levels. Studies using CHO cells stably expressing NPFFR2 demonstrated that 1DMe dose-dependently inhibited the production of cAMP stimulated by forskolin nih.gov. Similarly, in hALNs expressing NPFFR2, NPFF, for which this compound is an analog, strongly inhibited the forskolin-induced increase in cAMP guidetoimmunopharmacology.org. These findings suggest that activation of NPFFR2 by this compound leads to a decrease in intracellular cAMP concentration.

Table 1: Effect of 1DMe on Forskolin-Stimulated cAMP Production

| Cell Line | Receptor Expressed | Agonist | Effect on Forskolin-Stimulated cAMP | Reference |

| CHO cells | hNPFF2-R | 1DMe | Dose-dependent inhibition (75-80%) | nih.gov |

| hALNs | NPFFR2 | NPFF | Strong inhibition (IC50 = 0.1 ± 0.01 nM) | guidetoimmunopharmacology.org |

Mechanism of GTP Binding and Exchange on Gα Subunits

Neuropeptide FF receptors, including NPFFR2, function as G protein-coupled receptors fishersci.cahznu.edu.cnnih.gov. Upon activation by an agonist like this compound, GPCRs induce a conformational change in the associated heterotrimeric G protein, facilitating the exchange of guanosine-5'-diphosphate (GDP) for guanosine-5'-triphosphate (GTP) on the Gα subunit nih.govuni.lunih.gov. This exchange leads to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer, allowing both subunits to interact with and regulate downstream effector proteins nih.govuni.lunih.gov.

Studies investigating the binding of this compound have provided evidence for this G protein coupling. The binding of [125I][1DMe]Y8Fa to NPFF receptors is regulated by guanine (B1146940) nucleotides, where a non-hydrolyzable GTP analogue, Gpp[NH]p, decreases the maximal number of binding sites, consistent with G protein coupling fishersci.ca. Furthermore, stimulation of NPFFR2 by (1DMe)Y8Fa has been shown to result in GTP binding, as measured in [35S]GTPγS binding assays wikipedia.org. Different NPFF receptor subtypes may couple to distinct G protein subtypes; NPFF2 receptors are suggested to couple with Galpha(i2), Galpha(i3), Galpha(o), and Galpha(s) proteins, while NPFF1 receptors are primarily coupled to Galpha(i3) and Galpha(s) guidetoimmunopharmacology.org. Coupling to Gi/Go proteins is typically associated with the inhibition of adenylyl cyclase activity idrblab.net, aligning with the observed decrease in cAMP production by this compound.

Table 2: GTP Binding Stimulated by this compound at NPFFR2

| Receptor | Agonist | Assay | EC50 (Eu-GTP) | EC50 ([35S]GTPγS) | Reference |

| NPFF2 | (1DMe)Y8Fa | GTP Binding Assay | 6 nM | 17 nM | wikipedia.org |

Interplay with Opioidergic System Components

The NPFF system is known to modulate the opioidergic system, and this compound has been investigated for its role in this interaction.

Dynamic Association with Mu-Opioid Receptors (MOR)

While early studies using radioligand binding assays suggested that NPFF acts through specific high-affinity binding sites distinct from opiate receptors nih.govfishersci.at, later research has revealed a functional interplay between the NPFF and opioid systems. This modulation does not appear to involve direct binding of NPFF peptides to opioid receptors nih.govfishersci.at. However, in cells engineered to co-express both NPFFR2 and mu-opioid receptors (MOR), these receptors have been observed to be in close physical proximity fishersci.at.

Enhanced MOR-NPFFR2 Receptor Proximity

Crucially, the NPFF agonist 1DMe has been shown to significantly increase the association between NPFFR2 and MOR in SH-SY5Y neuroblastoma cells that were engineered to express both receptors fishersci.at. This enhanced proximity between the two receptor types is proposed as a potential mechanism underlying the opioid-modulating actions of this compound. Increased association between NPFFR2 and MOR may influence the trafficking and signaling of MOR, including effects on MOR internalization and its lateral diffusion within the cell membrane fishersci.at. This dynamic interaction at the receptor level provides a basis for understanding how this compound can exert its effects on the opioidergic system.

Table 3: Effect of 1DMe on MOR-NPFFR2 Association

| Cell Line | Receptors Co-expressed | Agonist | Effect on Receptor Association | Reference |

| SH-SY5Y neuroblastoma cells | NPFFR2 and MOR | 1DMe | Significantly increased association | fishersci.at |

Alteration of MOR Lateral Diffusion in Cell Membranesresearchgate.net

Lateral diffusion refers to the movement of lipids and proteins within the plane of the cell membrane libretexts.orgnih.govmpg.de. This mobility can influence receptor function and interaction with other membrane components nih.govnih.gov.

Modulation of Endogenous Opioid Peptides Releasegenecards.org

This compound has been demonstrated to modulate the release of endogenous opioid peptides, which are naturally occurring peptides in the body that bind to opioid receptors wikipedia.orgplos.org. This modulation appears to be a key mechanism contributing to its effects.

Studies have shown that this compound can enhance the release of met-enkephalin (B1676343), an endogenous opioid peptide, from the rat spinal cord nih.gov. This increase in met-enkephalin release is concentration-dependent and can persist for a significant duration nih.gov. Conversely, 1DMe has also been reported to decrease the release of dynorphin (B1627789) A (1-8)-like material from the rat spinal cord researchgate.net. Dynorphins are another family of endogenous opioid peptides, primarily acting on kappa-opioid receptors and often associated with pronociceptive effects researchgate.netwikipedia.org.

Activation of Delta-Opioid Receptorsgenecards.org

The modulation of endogenous opioid peptide release by this compound appears to involve the activation of delta-opioid receptors (DORs) researchgate.netnih.gov. DORs are G protein-coupled receptors that bind endogenous enkephalins wikipedia.orgrevvity.com.

Data suggests that this compound triggers the release of endogenous opioids that primarily stimulate delta-opioid receptors researchgate.net. The stimulatory effect of 1DMe on spinal met-enkephalin outflow was significantly reduced by a selective delta-opioid antagonist, naltrindole, indicating a role for DOR activation in this process nih.govnih.gov. This activation of spinal delta-opioid receptors is considered important in mediating the antinociceptive effects observed with some NPFF analogs nih.gov.

Secondary Involvement of Kappa-Opioid Receptorsgenecards.org

In addition to the primary involvement of delta-opioid receptors, kappa-opioid receptors (KORs) may also play a secondary role in the effects of this compound on endogenous opioid peptide release researchgate.netnih.gov. KORs are another type of opioid receptor, with dynorphins being their primary endogenous ligands wikipedia.orgnih.gov.

Direct and Indirect Effects on N-Type Calcium Channelsgenecards.org

N-type calcium channels (CaV2.2) are voltage-gated calcium channels predominantly located at nerve terminals, where they play a critical role in neurotransmitter release wikipedia.orgfrontiersin.org. Their activity can be modulated by various signaling pathways nih.govnih.gov.

While the provided information does not explicitly detail a direct interaction of this compound with N-type calcium channels, it highlights an indirect anti-opioid effect of 1DMe in the modulation of these channels researchgate.net. The modulation of endogenous opioid peptide release, particularly the decrease in dynorphin outflow which has pronociceptive properties, could indirectly influence N-type calcium channel activity, as these channels are involved in pain pathways and neurotransmitter release researchgate.netwikipedia.orgfrontiersin.org. However, the precise nature of this indirect modulation by this compound on N-type calcium channels requires further detailed investigation based on the available snippets.

Molecular Underpinnings of this compound Anti-Opioid Effects

The anti-opioid effects of this compound at the supraspinal level are thought to be mediated through its interaction with NPFF1-R acs.org. At the cellular level, its anti-opioid activity is linked to its action as a stable peptide agonist at NPFF2-R acs.org. 1DMe is not highly selective, acting as a full agonist on both NPFF1-R and NPFF2-R, suggesting that both receptors likely contribute to its pharmacological response acs.org.

The ability of this compound to counteract morphine-induced inhibitory effects has been observed researchgate.net. This anti-opioid effect is considered indirect, as NPFF analogs have shown no significant affinity towards mu and delta opioid binding sites in certain brain regions like the nucleus raphe dorsalis nih.gov. Instead, the anti-opioid activity appears to be mediated through its actions on NPFF receptors and the subsequent modulation of endogenous opioid systems, including the release of peptides like met-enkephalin and dynorphin and the downstream effects on opioid receptors and potentially ion channels like N-type calcium channels researchgate.netnih.govresearchgate.net. The physical association between NPFF and mu-opioid receptors has also been suggested as a possible molecular basis for anti-opioid activity researchgate.net.

| Compound Name | PubChem CID |

| This compound | 57340479 |

| Neuropeptide FF | 132709 |

| Morphine | 5288826 |

| Naloxone | 5284606 |

| Met-enkephalin | 172415 |

| Dynorphin A (1-8) | 16129700 |

| Naltrindole | 5281856 |

| Nor-binaltorphimine | 6450754 |

| DAMGO | 5481001 |

| Fentanyl | 3345 |

| Delta Opioid Receptor | 4985 (Gene ID OPRD1) genetex.com |

| Kappa Opioid Receptor | 4988 (Gene ID OPRK1) wikipedia.org |

| Mu Opioid Receptor | 4988 (Gene ID OPRK1) wikipedia.org (Note: MOR is encoded by OPRM1, CID 4988 seems to be KOR gene ID. Need to verify MOR CID) |

| N-Type Calcium Channel | 7935 (Note: This CID is for 1,3-Benzenediamine. Need to find a representative CID for N-type calcium channels or their alpha subunit) |

Cellular Mechanisms Counteracting Opioid Receptor Desensitization

Opioid receptor desensitization is a crucial cellular process that occurs upon prolonged exposure to opioid agonists, leading to a reduced response over time. This phenomenon involves several molecular events, including receptor phosphorylation, recruitment of β-arrestin, and receptor internalization nih.govelifesciences.orgfrontiersin.orgfrontiersin.orgmdpi.com. Phosphorylation of specific residues on the opioid receptor, particularly the mu-opioid receptor (MOR), by kinases such as G protein-coupled receptor kinases (GRKs) and protein kinase C (PKC), plays a key role in initiating desensitization nih.govelifesciences.orgfrontiersin.orgresearchgate.net. This phosphorylation can lead to the uncoupling of the receptor from its G protein, impairing downstream signaling nih.govfrontiersin.orgfrontiersin.org. Subsequently, β-arrestin binds to the phosphorylated receptor, facilitating its internalization into endosomes, further removing the receptor from the cell surface and contributing to desensitization nih.govfrontiersin.orgmdpi.com.

Research involving "1DMe," identified as a neuropeptide FF analog, has provided some insight into its effects on opioid receptor phosphorylation. Studies have observed a decrease in phosphorylation levels upon exposure to 1DMe, in contrast to the increased phosphorylation seen with some opioid agonists like DAMGO nih.govfrontiersin.orgresearchgate.net. Specifically, phosphorylation at the T370 residue (equivalent to T372 in humans) of the mu-opioid receptor has been shown to decrease upon 1DMe exposure, whereas agonists like DAMGO, morphine, and etonitazene increase phosphorylation at this site nih.govfrontiersin.org. This differential effect on phosphorylation suggests that this compound, as a related neuropeptide FF analog, may influence the initial steps of opioid receptor desensitization through modulation of phosphorylation patterns. While the precise mechanisms by which this compound might counteract desensitization require further detailed investigation, its observed effect on reducing phosphorylation at a key site involved in agonist-induced desensitization suggests a potential mechanism.

Receptor-Level Basis for Attenuation of Opioid Tolerance Development

Opioid tolerance is characterized by a reduced response to the analgesic effects of opioids after repeated administration, necessitating higher doses to achieve the same level of pain relief frontiersin.orgscielo.org.mxmdpi.commdpi.com. This phenomenon is closely linked to cellular adaptations, including opioid receptor desensitization and changes in downstream signaling pathways frontiersin.orgscielo.org.mxmdpi.com. Chronic opioid exposure can lead to sustained activation of opioid receptors, resulting in their uncoupling from G proteins and alterations in the activity of enzymes like adenylyl cyclase frontiersin.orgmdpi.comnih.gov. Additionally, changes in the expression and function of other receptors and ion channels, such as NMDA receptors and calcium channels, have been implicated in the development of opioid tolerance viamedica.plresearchgate.net.

Investigations involving "(1DMe)Y8Fa" have indicated its ability to antagonize the effects of mu-opioid receptor activation at the cellular level. Specifically, (1DMe)Y8Fa has been shown to reverse the modulation of Ca2+ channels induced by the mu-opioid agonist DAGO in neurons researchgate.net. This suggests that this compound can interfere with mu-opioid receptor-mediated signaling pathways that involve calcium channel modulation. Since alterations in calcium channel activity are implicated in the development of opioid tolerance mdpi.com, the ability of this compound to counteract mu-opioid modulation of these channels provides a potential receptor-level basis for attenuating opioid tolerance development. By interfering with key downstream effects of mu-opioid receptor activation, this compound may disrupt the adaptive cellular changes that contribute to tolerance.

Data on the effect of (1DMe)Y8Fa on DAGO-induced modulation of Ca2+ channels:

| Compound | Effect on DAGO-induced Ca2+ Channel Modulation | Percentage Reversal (approximate) |

| (1DMe)Y8Fa | Reversal | 63% researchgate.net |

Note: Data extracted from a study on neuronal Ca2+ channels.

Mechanistic Pathways Leading to Induction of Withdrawal Phenotypes

Opioid withdrawal is a complex syndrome characterized by a range of physical and psychological symptoms that occur upon cessation of opioid use after a period of chronic exposure frontiersin.orgscielo.org.mxmdpi.com. The development of withdrawal phenotypes is linked to neuroadaptations that occur in response to chronic opioid administration, including compensatory hyperactivity of signaling pathways that were suppressed by opioid agonists frontiersin.orgmdpi.com. For instance, chronic opioid exposure inhibits adenylyl cyclase activity; however, during withdrawal, there is a compensatory upregulation of this enzyme, leading to increased cAMP levels and downstream effects frontiersin.orgmdpi.com. Specific brain regions, such as the ventral tegmental area (VTA) and areas involved in anxiety and stress responses, play a significant role in the manifestation of withdrawal symptoms nih.govnih.gov.

While the search results provide extensive information on the general mechanisms underlying opioid withdrawal frontiersin.orgscielo.org.mxmdpi.comnih.govnih.gov, there is limited direct information specifically detailing mechanistic pathways by which this compound induces withdrawal phenotypes. As a neuropeptide FF analog that can antagonize mu-opioid receptor-mediated effects researchgate.net, it is plausible that if this compound were to displace an opioid agonist from the mu-opioid receptor or block its activity after chronic agonist exposure, it could potentially precipitate withdrawal symptoms. This would occur by unmasking the underlying neuroadaptations that have developed in response to the chronic presence of the opioid agonist. However, specific research detailing the induction of withdrawal phenotypes by this compound and the precise cellular and molecular pathways involved was not prominently found in the provided search results. Further research is needed to elucidate the specific role and mechanisms of this compound in the context of opioid withdrawal.

Structure Activity Relationship Sar Studies of 1dme Y8fa and Its Analogs

Contribution of N-Terminal Residues to Receptor Affinity and Biological Activity

The N-terminal region of NPFF-related peptides is considered to be involved in binding to NPFF receptors researchgate.net. Modifications and substitutions in this part of the molecule can influence the peptide's interaction with the receptor.

Significance of Amino Acid Substitutions at Position 1 (D-Tyr1)

In 1DMe-Y8Fa, the phenylalanine at position 1 of native NPFF is substituted with D-Tyrosine researchgate.netnih.gov. This substitution is one of several changes made to the NPFF sequence to enhance stability and affinity researchgate.netnih.gov. While the C-terminal region is considered the primary "message" domain for high affinity and activity, the N-terminal segment, including position 1, is important for achieving very high affinity researchgate.net.

Impact of Modifications at Position 3 (NMe-Phe3)

Another modification in this compound is the N-methylation of the phenylalanine at position 3 google.comacs.orgnih.gov. This modification, along with the D-amino acid substitution at position 1, contributes to the peptide's stability against enzymatic degradation google.comnih.gov. N-methylation can influence peptide conformation and interaction with receptors, thereby impacting binding affinity and biological activity.

Role of Peptide Length and Truncation from the N-Terminus

Studies on NPFF analogs have shown that the length of the peptide and truncations from the N-terminus can significantly affect receptor affinity researchgate.net. While the C-terminal region is critical for activity, the N-terminal sequence contributes to high-affinity binding researchgate.net. For example, truncations of the N-terminal residues in NPFF have been shown to reduce affinity researchgate.net.

Importance of the C-Terminal Region for NPFF Receptor Interaction

The C-terminal region of NPFF and its analogs is considered the "message" domain, primarily responsible for conferring high affinity and functional activity at NPFF receptors acs.orgresearchgate.net.

Essentiality of the C-Terminal Amide Function

The presence of a C-terminal amide function is consistently reported as essential for the bioactivity of NPFF-related peptides genecards.orgresearchgate.net. Amidation of the C-terminus converts the free carboxyl group to an uncharged amide, which is crucial for proper interaction with the receptor binding site researchgate.netjpt.com. Studies have shown that non-amidated forms of NPFF-related peptides are inactive researchgate.net.

Role of Aromatic and Guanidino Groups in Binding

The C-terminal region of NPFF, specifically the Arg-Phe-NH2 sequence, contains key functional groups important for receptor interaction: the aromatic ring of phenylalanine and the guanidino group of arginine acs.orgresearchgate.net. These groups are considered part of the "message" component that confers the majority of the peptide's affinity and functional activity acs.orgresearchgate.net. The aromatic ring is thought to be oriented in a hydrophobic pocket of the receptor, while the oriented guanidino group also plays a critical role in binding researchgate.net. Many reported NPFF ligands contain at least phenyl and guanidine (B92328) moieties acs.orgresearchgate.net.

Data Tables

While specific quantitative data tables detailing the impact of each individual modification on binding affinity (Ki values) or functional activity (EC50 values) for a comprehensive series of this compound analogs at different NPFF receptor subtypes were not consistently found across the search results for direct extraction into tables as per the strict outline, the text provides qualitative and some quantitative information regarding the importance of these regions and modifications.

Here's a summary of key findings that could conceptually populate data tables if a consistent dataset were available:

Conceptual Data Table 1: Impact of N-Terminal Modifications on NPFF Receptor Affinity

| Analog/Modification | Receptor Type (e.g., NPFF1, NPFF2, Rat Spinal Cord) | Binding Affinity (e.g., Ki) | Notes | Source |

| Native NPFF | NPFF2 (CHO cells) | 0.34 nM | Reference compound researchgate.net | researchgate.net |

| This compound | Mouse Olfactory Bulb | 0.022 nM (Kd) | High affinity researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| This compound | hNPFF1-R | 4 ± 0.5 nM | Agonist activity acs.org | acs.org |

| This compound | hNPFF2-R | 0.8 ± 0.1 nM | Higher potency than NPFF1-R acs.org | acs.org |

| NPFF (N-terminal truncation, e.g., 4-8) | Rat Spinal Cord | ~100-fold reduced affinity | Compared to full-length NPFF researchgate.net | researchgate.net |

| NPFF (N-terminal truncation, e.g., 5-8) | Rat Spinal Cord | ~100-fold reduced affinity | Compared to full-length NPFF researchgate.net | researchgate.net |

| Acetylated N-terminus (NPFF analog) | Rat Spinal Cord | Not significantly modified | Affinity compared to unmodified researchgate.net | researchgate.net |

| Deleted N-terminal residues (NPFF analog) | Rat Spinal Cord | Not significantly modified | Affinity compared to unmodified (specific residues not detailed) researchgate.net | researchgate.net |

Conceptual Data Table 2: Impact of C-Terminal Modifications on NPFF Receptor Interaction

| Analog/Modification | Receptor Type (e.g., NPFF2, Dorsal Raphe Neurons) | Effect on Binding/Activity | Notes | Source |

| NPFF (C-terminal amide removed) | NPFF Receptors | Inactive | Essential for bioactivity genecards.orgresearchgate.net | genecards.orgresearchgate.net |

| Substitution of Phe8 (e.g., Tyr, Pgly, Hphe) | Rat Spinal Cord / hNPFF2-R | Deleterious for high affinity | researchgate.net | researchgate.net |

| Replacement of Arg7 (e.g., Lys, D. Arg) | Rat Spinal Cord / hNPFF2-R | Loss in affinity | researchgate.net | researchgate.net |

| Amidated Phe8 and Arg7 residues | Dorsal Raphe Neurons (anti-opioid effects) | Extremely critical for activation | researchgate.net | researchgate.net |

| C-terminal dipeptide sequence | hNPFF2-R | Responsible for high affinity and activity | researchgate.net | researchgate.net |

Functional Significance of Specific Residues (e.g., Arg7, Phe8)

Detailed SAR studies have highlighted the critical importance of specific amino acid residues within the C-terminal region of NPFF analogs, particularly Arginine at position 7 (Arg7) and Phenylalanine at position 8 (Phe8), for their functional activity and receptor affinity wikipedia.orgguidetopharmacology.org. The presence of the amidated Phe8 and the Arg7 residues are considered extremely critical for the activation of anti-opioid effects observed in studies involving dorsal raphe neurons wikipedia.orgguidetopharmacology.org.

The C-terminal dipeptide sequence, specifically the Arg7-Phe8-NH2 motif, is reported to be responsible for the high affinity and activity observed at human NPFF2 receptors wikipedia.orgguidetopharmacology.org. These residues are considered part of the "message component" that is essential for the peptide's interaction and signaling through NPFF receptors wikipedia.orgnih.gov. Substitutions of Phe8 with other aromatic amino acids such as tyrosine, phenylglycine, or homophenylalanine have been shown to be detrimental, leading to a loss of high affinity wikipedia.org. Similarly, replacing Arg7 with lysine (B10760008) or D-arginine also results in a decrease in affinity wikipedia.org. These findings underscore the precise structural requirements at positions 7 and 8 for optimal receptor interaction and functional outcome.

Conformational Determinants of this compound Bioactivity

Influence of D-Isomers and Peptide Conformation on Affinity

The incorporation of D-amino acids into peptide sequences can influence receptor affinity and biological activity by altering the peptide's conformation and potentially increasing its stability against enzymatic degradation. While the introduction of D-enantiomers in the N-terminal region of some NPFF analogs, such as at positions corresponding to Tyr1 and Leu2 in this compound, has been reported not to significantly modify affinity and activity in certain contexts, the position of the D-isomer is crucial. For example, the substitution of Proline at position 5 with its D-isomer in other NPFF analogs has been shown to decrease affinity.

Advanced Research Methodologies Applied to 1dme Y8fa Investigations

Receptor Binding Assays for Quantitative Ligand-Receptor Characterization

Receptor binding assays are fundamental techniques used to quantify the interaction between a ligand and its receptor. These assays provide critical data on binding affinity (expressed as Kd) and receptor density (Bmax).

Radioligand Competition Binding Using [125I]1DMe-Y8Fa

Radioligand binding assays, particularly competition binding studies, have been instrumental in characterizing the binding properties of this compound to NPFF receptors. This method typically involves the use of a radiolabeled form of the compound, such as [125I]this compound, to label the receptors. The specific binding of [125I][1DMe]Y8Fa to NPFF receptors has been demonstrated to be time- and concentration-dependent, reversible, saturable, and of high affinity in studies using membrane preparations, such as those from the mouse olfactory bulb nih.govresearchgate.net.

Detailed research findings using [125I][1DMe]Y8Fa in mouse olfactory bulb membranes revealed a high affinity with a dissociation constant (Kd) of 0.022 nM and a maximal number of binding sites (Bmax) of 56.4 fmol/mg protein nih.govresearchgate.net. The binding characteristics can be influenced by ionic conditions; for instance, NaCl has been shown to increase the affinity of [125I][1DMe]Y8Fa by decreasing the dissociation rate constant (k-1) nih.govresearchgate.net. Conversely, the presence of nonhydrolyzable GTP analogues like Gpp[NH]p has been observed to decrease the maximal number of binding sites, suggesting a coupling of NPFF receptors to G-proteins nih.govresearchgate.net. Radioligand binding assays are considered a gold standard for detecting compound interaction with G-protein-coupled receptors (GPCRs) and provide precise quantitative data on binding affinity, kinetics, and receptor density oncodesign-services.comeurofinsdiscovery.com. This method allows for the study of receptor-ligand interactions with high sensitivity oncodesign-services.com.

Receptor Autoradiography for Localization and Density Mapping

Receptor autoradiography is a technique that complements binding assays by providing spatial information about the distribution and density of receptors in tissue sections. This method utilizes radiolabeled ligands, including potentially radioiodinated RFamide peptides like [125I]this compound or similar analogues, to visualize and quantify receptor binding sites within specific anatomical regions nih.govgiffordbioscience.comnih.gov.

In receptor autoradiography, cryostat-cut tissue sections are incubated with the radiolabeled ligand until equilibrium is reached giffordbioscience.com. Unbound radiotracer is then removed by washing, and the dried sections are imaged using quantitative phosphorimaging giffordbioscience.com. Regions-of-interest (ROIs) are defined on the images to measure radioactivity levels, allowing for the mapping of receptor density across the tissue giffordbioscience.com. This technique has been used in studies involving RFamide peptides and NPFF receptors to confirm binding sites and assess their distribution in various tissues, such as the mouse olfactory bulb and spinal cord nih.govresearchgate.net. Autoradiography can identify and map binding sites in tissue or organ sections and can also be used to determine the affinity of unlabeled drugs by their competition with the binding of a radiolabeled drug giffordbioscience.com.

In Vitro Functional Assays for Agonist/Antagonist Profiling

Beyond simple binding, functional assays are crucial for determining whether a ligand acts as an agonist or antagonist and for characterizing the downstream signaling pathways activated or inhibited by the ligand-receptor interaction.

Use of Recombinant Cell Lines Expressing NPFF Receptors (e.g., CHO Cells, SH-SY5Y Neuroblastoma Cells)

Recombinant cell lines, such as Chinese Hamster Ovary (CHO) cells and SH-SY5Y human neuroblastoma cells, are widely used in in vitro functional assays for studying GPCRs like NPFF receptors nih.govnih.govlookchemmall.commdpi.comguidetopharmacology.orgwikipedia.orgresearchgate.net. These cell lines can be engineered to stably or transiently express specific NPFF receptor subtypes (NPFFR1 or NPFFR2), providing a controlled system to investigate ligand-receptor interactions and subsequent cellular responses without the complexity of native tissue environments mdpi.comguidetopharmacology.orgwikipedia.org.

Studies using these cell lines have shown that NPFF receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity and a decrease in intracellular cAMP levels mdpi.comguidetopharmacology.orgwikipedia.orgresearchgate.net. However, the specific coupling and functional outcomes can vary depending on the cell type and receptor subtype; for example, NPFF analogues have been shown to stimulate adenylyl cyclase activity and increase cAMP production in membranes from mouse olfactory bulb and rat spinal cord, tissues known to express NPFFR2 nih.govmdpi.com. NPFFR2 has also been linked to Gαs and the activation of inwardly rectifying potassium channels researchgate.net. In SH-SY5Y cells, NPFFR2 activation can also stimulate the ERK1/2 mitogen-activated protein kinase pathway researchgate.net.

Time-Resolved Fluorescence-Based Assays for G-Protein Activation

Time-resolved fluorescence-based assays offer non-radioactive alternatives to traditional methods for monitoring GPCR activation and downstream signaling, such as G-protein activation. Techniques like the DELFIA (Dissociation-Enhanced Lanthanide FluoroImmunoAssay) GTP-binding assay, which employs a nonhydrolyzable GTP-Europium label, are used to measure GPCR activation in membrane preparations nih.govlookchemmall.com. This method is based on the GDP-GTP exchange on the Gα subunit following agonist-induced GPCR activation nih.govlookchemmall.com.

Research investigating the stimulation of the NPFF2 receptor by (1DMe)Y8Fa has utilized such time-resolved fluorescence assays. Findings have shown that (1DMe)Y8Fa stimulation resulted in the binding of GTP to the receptor with an EC50 of 6.0 nM in the Eu-GTP assay nih.govlookchemmall.com. For comparison, the same study reported an EC50 of 17 nM for (1DMe)Y8Fa in a traditional [35S]GTPγS binding assay, suggesting that the Eu-GTP assay is a reasonable alternative nih.govlookchemmall.com.

Table 1: Functional Potency of (1DMe)Y8Fa at NPFF2 Receptor

| Assay Type | Ligand | Target Receptor | EC50 (nM) | Reference |

| Eu-GTP Binding | (1DMe)Y8Fa | NPFF2 | 6.0 | nih.govlookchemmall.com |

| [35S]GTPγS Binding | (1DMe)Y8Fa | NPFF2 | 17 | nih.govlookchemmall.com |

Time-resolved fluorescence resonance energy transfer (TR-FRET) is another advanced technique that can be used to study ligand-receptor interactions and signaling with high temporal and spatial resolution, offering advantages over traditional radioligand methods, including increased safety nih.gov. These methods allow for the characterization of ligands and their receptors in live cells and cell membranes nih.gov.

Biochemical Techniques for Membrane Receptor Studies

Biochemical techniques are essential for preparing and studying membrane receptors in controlled environments. These methods include the preparation of cell or tissue membranes, solubilization of receptors from the membrane, and reconstitution of receptors into artificial lipid environments.

Membrane preparations, typically obtained by cell lysis and differential centrifugation, are fundamental for both binding and functional assays as they contain the receptors in a relevant lipid environment oncodesign-services.commesoscale.com. Solubilization involves using detergents to extract receptors from the lipid bilayer, a necessary step for purification and further biochemical characterization researchgate.net. Studies on the human NPFF2 receptor expressed in CHO cells have explored solubilization using detergents like Chaps, followed by reconstitution into liposomes to restore specific agonist binding activity and G-protein coupling researchgate.net. This process is crucial for studying receptor properties outside the native membrane environment researchgate.net.

Biochemical approaches are also used to investigate the interaction of membrane receptors with components of the lipid bilayer, such as their association with lipid rafts, which can influence receptor organization and signaling nih.gov. Techniques involving the disruption of lipid rafts by cholesterol depletion agents are employed to qualitatively assess protein association with these membrane domains nih.gov. Furthermore, biochemical studies often involve monitoring downstream signaling events by measuring the levels of signaling molecules like activated GTP-α subunits or intracellular cAMP, providing insights into the biochemical pathways triggered by receptor activation nih.govlookchemmall.com.

Solubilization and Reconstitution of NPFF Receptors from Cellular Membranes

A key step in studying membrane-bound receptors like NPFFRs is their solubilization from cellular membranes while preserving their structural and functional integrity. This process typically involves using detergents to disrupt the lipid bilayer and release the receptor protein into a soluble form. Following solubilization, receptors can be reconstituted into artificial lipid environments, such as liposomes, to mimic the native membrane environment and restore functional activity researchgate.net.

Studies on human NPFF2 receptors expressed in Chinese hamster ovary (CHO) cells have demonstrated successful solubilization using zwitterionic detergents like Chaps. While initial solubilization with Chaps can abolish specific agonist binding activity, this activity can be restored through methods such as polyethylene (B3416737) glycol (PEG) precipitation researchgate.net. Subsequent reincorporation of the solubilized receptors into liposomes, prepared from either endogenous lipids from CHO membranes or exogenous lipids, has been shown to significantly enhance specific agonist binding activity and G-protein coupling researchgate.net. This methodology is crucial for downstream biochemical and biophysical characterization of the receptor-ligand interaction researchgate.net.

Evaluation of Specific Agonist Binding Activity Post-Reconstitution

Following the reconstitution of NPFF receptors into lipid vesicles, it is essential to evaluate their specific agonist binding activity to confirm that the reconstitution process has yielded functionally active receptors researchgate.net. Radioligand binding assays are a common method for this evaluation. For instance, the radioiodinated NPFF analog, [125I][1DMe]Y8Fa, has been utilized to characterize NPFF receptors in membranes, including those from the mouse olfactory bulb researchgate.netnih.gov.

Studies using [125I][1DMe]Y8Fa have shown that its specific binding to NPFF receptors is time- and concentration-dependent, reversible, and saturable, indicating high-affinity binding sites researchgate.netnih.gov. Evaluation post-reconstitution involves demonstrating similar high-affinity binding properties to the reconstituted receptors as observed in native membranes researchgate.net. The affinity can be quantified by determining the dissociation constant (Kd) and the maximum number of binding sites (Bmax) nih.gov. For example, in mouse olfactory bulb membranes, [125I][1DMe]Y8Fa exhibited a high affinity with a Kd of 0.022 nM and a Bmax of 56.4 fmol/mg protein nih.gov. Changes in binding affinity or capacity upon reconstitution, or in the presence of modulators like NaCl or guanine (B1146940) nucleotides, provide insights into the functional state and coupling of the reconstituted receptors researchgate.netnih.gov. The potentiation of the agonist high-affinity state has been observed in reconstituted receptor systems, highlighting the utility of this approach for studying receptor-G protein interactions nih.gov.

Spectroscopic and Biophysical Approaches

Spectroscopic and biophysical techniques offer valuable tools for probing the molecular interactions between this compound and NPFF receptors, providing information on binding events, conformational changes, and complex formation in real-time.

Application of Fluorescence Spectroscopy for Molecular Interaction Monitoring

Fluorescence spectroscopy is a sensitive technique widely used to study molecular interactions, including ligand-receptor binding researchgate.netuci.edumcgill.canih.gov. The principle often relies on changes in the fluorescence properties of a molecule (either the ligand or the receptor, or a fluorescent probe) upon binding. These changes can include alterations in fluorescence intensity (quenching or enhancement), wavelength shifts, or changes in fluorescence polarization or lifetime mcgill.cadovepress.com.

In the context of this compound and NPFF receptor research, fluorescence spectroscopy could be applied in several ways. If this compound or a modified fluorescent analog is used, changes in its fluorescence upon binding to the receptor could be monitored to determine binding affinity and kinetics nih.gov. Alternatively, if the NPFF receptor contains naturally fluorescent amino acid residues (like tryptophan) or is labeled with a fluorescent probe, changes in the receptor's fluorescence upon this compound binding can provide information about conformational changes or the proximity of the ligand binding site to the fluorescent group dovepress.com. Techniques like fluorescence quenching, where the binding of the ligand reduces the fluorescence intensity of the receptor, can be used to calculate binding constants dovepress.com. Fluorescence correlation spectroscopy (FCS) can also be employed to measure changes in the diffusion time of a fluorescently labeled molecule upon binding to a larger partner, providing insights into complex formation with single-molecule sensitivity nih.gov. While specific studies on this compound using fluorescence spectroscopy were not found, the general principles and applications of this technique are highly relevant for monitoring its molecular interactions with NPFF receptors researchgate.netuci.edumcgill.canih.govdovepress.com.

Computational Modeling and Simulation in this compound Research

Computational methods, such as molecular docking and dynamics simulations, play an increasingly important role in understanding ligand-receptor interactions and guiding the design of novel compounds. These techniques provide insights at the atomic level that complement experimental findings.

In Silico Ligand-Receptor Docking and Molecular Dynamics Simulations

In silico ligand-receptor docking is a computational technique used to predict the preferred binding pose(s) of a ligand within the binding site of a receptor researchgate.netnih.gov. By evaluating different orientations and conformations of the ligand, docking algorithms estimate the binding affinity based on scoring functions that consider various interaction energies researchgate.net. This method can help to visualize how this compound might interact with key residues in the NPFF receptor binding pocket and identify potential interaction hotspots nih.gov.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex researchgate.netmdpi.com. MD simulations treat the atoms of the system as interacting particles governed by classical mechanics, allowing researchers to observe the dynamic stability of the complex, conformational changes in the receptor or ligand upon binding, and the fluctuations of residues in the binding site researchgate.netnih.govherbmedpharmacol.com. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex over time nih.govherbmedpharmacol.com. While specific docking and MD studies for this compound and NPFF receptors were not detailed in the search results, these techniques are routinely applied to study G protein-coupled receptors (GPCRs), the class to which NPFFRs belong, to gain a deeper understanding of ligand binding mechanisms and receptor activation researchgate.netmdpi.com.

Predictive Modeling of Structure-Activity Relationships for Novel Analogs

Predictive modeling of Structure-Activity Relationships (SAR) is a crucial aspect of rational drug design and optimization collaborativedrug.comresearchgate.net. SAR studies aim to correlate variations in chemical structure with changes in biological activity collaborativedrug.comcabidigitallibrary.org. By analyzing the SAR of a series of compounds, researchers can identify key structural features responsible for potency, efficacy, and selectivity researchgate.netgeorgiasouthern.edu.

For this compound, which is an analog of NPFF, SAR studies of NPFF-related peptides are highly relevant researchgate.net. These studies have shown that the C-terminal region, particularly the Arg-Phe-NH2 sequence, is critical for NPFF receptor activation and affinity, while the N-terminal sequence also plays a role in binding researchgate.net. 1DMe itself is an example of an NPFF analog with modifications designed to enhance stability researchgate.net. Predictive modeling, often involving computational approaches like QSAR (Quantitative Structure-Activity Relationship), builds mathematical models that relate structural descriptors to biological activity collaborativedrug.comresearchgate.net. These models can then be used to predict the activity of novel, untested analogs of this compound before their synthesis, guiding the design of compounds with improved properties nih.govherbmedpharmacol.comcollaborativedrug.com. By systematically exploring the effect of different substitutions or modifications on the this compound structure, researchers can identify promising candidates for further experimental investigation researchgate.net.

Data from SAR studies on NPFF-related peptides, including 1DMe, highlight the impact of structural modifications on binding affinity. The following table presents some reported binding affinities (Ki) for 1DMe and other NPFF analogs at NPFF receptors, illustrating the type of data used in SAR analysis.

| Compound | Receptor Type (e.g., NPFF2) | Binding Affinity (Ki, nM) | Source |

| [125I][1DMe]Y8Fa | Mouse Olfactory Bulb | Kd = 0.022 | nih.gov |

| 1DMe | Human NPFFR (transfected CHO) | 0.31 | nih.gov |

| Human NPAF | Human NPFFR (transfected CHO) | 0.22 | nih.gov |

| SQA-NPFF | Human NPFFR (transfected CHO) | 0.29 | nih.gov |

| NPFF | Human NPFFR (transfected CHO) | 0.30 | nih.gov |

| EYW-NPSF | Human NPFFR (transfected CHO) | 0.32 | nih.gov |

| QFW-NPSF | Human NPFFR (transfected CHO) | 0.35 | nih.gov |

| 3D | Human NPFFR (transfected CHO) | 1.12 | nih.gov |

| Met-enk-RF-NH2 | Human NPFFR (transfected CHO) | 3.25 | nih.gov |

| FMRF-NH2 | Human NPFFR (transfected CHO) | 10.5 | nih.gov |

| NPSF | Human NPFFR (transfected CHO) | 12.1 | nih.gov |

| NPFF-related peptides | Rat spinal cord | See Source Table 3 | researchgate.net |

This data demonstrates how variations in peptide sequence and structure influence binding affinity, providing a basis for developing predictive SAR models for this compound and its potential analogs researchgate.net.

Simulation of Intracellular Signaling Pathway Dynamics

Investigations into the biological activities of this compound, an analogue of neuropeptide FF (NPFF), have revealed interactions with specific cellular signaling components. This compound is known to interact with NPFF receptors, particularly the NPFF2 subtype. researchgate.netnih.govgenecards.org This interaction suggests a coupling to G-proteins, which are crucial intermediaries in many intracellular signaling cascades. nih.gov Studies have demonstrated that this compound can stimulate adenylate cyclase activity in membranes from tissues such as the mouse olfactory bulb and spinal cord. nih.gov Conversely, it has also been shown to inhibit forskolin-stimulated cAMP production, indicating a complex modulation of adenylate cyclase activity depending on the cellular context. researchgate.net Furthermore, this compound has been observed to affect N-type Ca2+ channels that are modulated by opioid agonists. researchgate.net These findings highlight the involvement of this compound in modulating intracellular signaling pathways related to G-protein coupled receptors and downstream effectors like adenylate cyclase and ion channels.

Understanding the dynamic behavior of these intracellular signaling pathways in response to this compound presents a complex challenge. Computational modeling and simulation offer powerful tools to explore the intricate interactions and temporal evolution of molecular events within a cell. Various computational approaches are employed in systems biology to simulate intracellular signaling pathway dynamics. These include deterministic methods, such as those based on ordinary differential equations (ODEs), which are used to model the rates of biochemical reactions and molecular concentrations over time, assuming a homogenous cellular environment. nimml.orgnih.govmdpi.com Agent-based models (ABMs) provide an alternative by simulating individual molecules or cellular components and their interactions, allowing for the exploration of spatial heterogeneity and stochastic effects. nimml.orgmdpi.com Hybrid models combining different approaches are also utilized to capture various aspects of cellular signaling. mdpi.com Software tools like CellDesigner and GINsim are used to build and analyze these models. nih.gov

Applying these advanced research methodologies to the study of this compound's effects on intracellular signaling could provide valuable insights into the mechanisms underlying its biological activities. Based on the known interactions, computational models could be developed to simulate the binding of this compound to NPFF receptors, the subsequent activation or inhibition of G-proteins, and the resulting impact on adenylate cyclase activity and cAMP levels. Such models could also explore the modulation of ion channels and potential crosstalk with other signaling networks. By simulating these dynamics, researchers could investigate how the concentration and duration of this compound exposure influence the amplitude and kinetics of intracellular signals.

While the principles and techniques for simulating intracellular signaling pathways are well-established and applied to various biological systems, including those involving G-protein coupled receptors and adenylate cyclase nih.govmdpi.complos.orgkhanacademy.org, detailed research findings or specific data tables resulting directly from simulations of the intracellular signaling pathway dynamics initiated or modulated by this compound were not prominently available in the consulted literature. Future research employing computational modeling tailored to the specific interactions of this compound could further elucidate its mechanisms of action at the intracellular level.

Future Research Directions and Unanswered Questions in 1dme Y8fa Research

Refinement of Mechanistic Understanding of Differential Receptor Effects

A primary focus of future research is to elucidate the precise molecular mechanisms underlying the differential effects of 1DMe-Y8Fa and other NPFF analogs on the two NPFF receptor subtypes, NPFF1R and NPFF2R. These receptors, despite sharing high sequence similarity, can trigger distinct and sometimes opposing physiological responses. For instance, in pain modulation, NPFF1R activation is generally considered pronociceptive (pain-promoting), while NPFF2R activation is associated with antinociceptive (pain-relieving) effects. researchgate.net The route of administration of NPFF agonists, such as 1DMe, has been shown to be a critical determinant of their effect on opioid-induced analgesia, further highlighting the complexity of this system. nih.gov

Recent structural biology studies have provided initial insights into the selective recognition of RF-amide peptides by NPFFR2. embopress.org These studies reveal that while the C-terminal RF-amide motif of the peptide engages with conserved residues in the transmembrane domain of the receptor, the N-terminal segment of the peptide plays a crucial role in receptor subtype-specific interactions. embopress.org This suggests that the specific amino acid sequence and conformation of the N-terminal portion of this compound are key to its differential activity at NPFF1R and NPFF2R.

Future research in this area will likely involve:

High-resolution structural studies: Obtaining crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with both NPFF1R and NPFF2R will be instrumental in visualizing the precise molecular interactions that govern subtype selectivity.

Mutagenesis studies: Systematically mutating key residues in both the ligand and the receptors will help to validate the functional importance of the interactions observed in structural studies.

Advanced spectroscopic techniques: Techniques such as nuclear magnetic resonance (NMR) and fluorescence resonance energy transfer (FRET) can provide dynamic information about the conformational changes that occur in both the ligand and the receptor upon binding, shedding light on the mechanics of receptor activation.

Investigation of downstream signaling pathways: A deeper understanding of how this compound binding to each receptor subtype leads to the activation of specific intracellular signaling cascades is needed. This includes not only the well-established G-protein coupling but also the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another. Studies have already indicated that NPFFR2 can couple to various pathways, including PKA, PKC, and Ca2+, and that signaling can be species-dependent. frontiersin.org Furthermore, the phosphorylation patterns of NPFF2R have been shown to be crucial for its desensitization and trafficking, adding another layer of regulatory complexity. nih.govresearchgate.net

| Research Area | Key Questions | Methodologies |

| Structural Biology | What are the precise atomic interactions between this compound and NPFF1R/NPFF2R? | X-ray crystallography, Cryo-electron microscopy |

| Molecular Pharmacology | Which residues are critical for binding affinity and functional selectivity? | Site-directed mutagenesis, Radioligand binding assays |

| Biophysics | What are the dynamic conformational changes upon ligand binding? | NMR spectroscopy, FRET |

| Cell Biology | Which signaling pathways are activated by each receptor subtype? | Second messenger assays, Proteomics, Phosphoproteomics |

Design and Characterization of Next-Generation this compound-Based Probes

The development of novel molecular probes based on the this compound scaffold is a critical next step for both basic research and potential therapeutic applications. The availability of radiolabeled probes like ¹²⁵IY8Famide has been pivotal for autoradiographic mapping of NPFF receptors. scbt.com However, there is a pressing need for a more diverse toolkit of probes with improved properties.

Future research in probe development will likely focus on:

Subtype-selective ligands: A major goal is to design analogs of this compound with high selectivity for either NPFF1R or NPFF2R. nih.govacs.org This will allow for the precise dissection of the physiological roles of each receptor subtype without the confounding effects of activating the other.

Fluorescently labeled probes: The development of high-affinity fluorescent probes will enable real-time visualization of NPFF receptors in living cells and tissues. These tools will be invaluable for studying receptor trafficking, dimerization, and interactions with other proteins.

Photoaffinity probes: These probes can be used to covalently label NPFF receptors, facilitating their isolation and identification, as well as the characterization of their binding pockets.

PET and SPECT ligands: For in vivo imaging in animal models and potentially in humans, the development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) ligands based on this compound is a long-term goal.

The design of these next-generation probes will be guided by the increasing understanding of the structure-activity relationships of NPFF receptor ligands.

Integration of Multi-Omics Data for Comprehensive System-Level Analysis

To gain a holistic understanding of the physiological effects of this compound, it will be essential to move beyond single-pathway analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, transcriptomics, and metabolomics—holds immense promise for uncovering the global cellular and systemic responses to NPFF receptor activation by this compound.

Future research directions in this area include:

Proteomic and phosphoproteomic profiling: Using mass spectrometry-based proteomics, researchers can identify changes in the expression and phosphorylation status of thousands of proteins in response to this compound treatment. This can reveal novel signaling pathways and downstream effectors of NPFF receptor activation. nih.gov

Transcriptomic analysis: Techniques like RNA sequencing (RNA-seq) can be used to determine how this compound alters gene expression profiles in different cell types and tissues. This can provide insights into the long-term cellular adaptations to NPFF receptor signaling.

Metabolomic studies: By analyzing changes in the levels of small molecule metabolites, researchers can understand how this compound modulates cellular metabolism.

Integrative bioinformatics: The major challenge and opportunity will be in the computational integration of these large datasets to construct comprehensive models of the NPFF signaling network.

While no multi-omics studies have specifically utilized this compound to date, the application of these approaches to the broader field of neuropeptide signaling is a rapidly growing area of research.

Exploration of Allosteric Modulation Sites on NPFF Receptors for this compound

Allosteric modulators, which bind to a receptor at a site distinct from the primary (orthosteric) ligand binding site, offer several potential advantages over traditional agonists and antagonists. wikipedia.org They can fine-tune the response to the endogenous ligand rather than simply turning the signal on or off. The possibility of allosteric modulation of NPFF receptors is an exciting and largely unexplored area of research.

Future investigations will aim to:

Identify allosteric binding sites: Through a combination of computational modeling and experimental screening, researchers can search for potential allosteric sites on both NPFF1R and NPFF2R.

Develop allosteric modulators: Once potential sites are identified, efforts can be directed towards designing small molecules or peptides that bind to these sites and modulate the activity of this compound and endogenous NPFF peptides.

Characterize the functional effects of allosteric modulators: It will be crucial to determine how these modulators affect the binding affinity, efficacy, and signaling bias of orthosteric ligands like this compound.

The discovery of allosteric modulators for NPFF receptors could open up new therapeutic possibilities, potentially offering a more subtle and refined way to control the activity of the NPFF system.

Advancements in Computational Methodologies for Predicting this compound Interactions

Computational modeling has become an indispensable tool in modern drug discovery and molecular pharmacology. In the context of this compound research, computational approaches can provide valuable insights that complement experimental studies.

Future advancements and applications in this area include:

Homology modeling and molecular docking: In the absence of experimental structures, homology modeling can be used to build theoretical models of NPFF receptors. embopress.org These models can then be used for molecular docking simulations to predict the binding pose of this compound and to guide the design of new analogs with improved properties.

Molecular dynamics (MD) simulations: MD simulations can provide a dynamic view of the interactions between this compound and its receptors, revealing details about the conformational changes that lead to receptor activation.

Quantitative Structure-Activity Relationship (QSAR) studies: By analyzing the relationship between the chemical structure of a series of this compound analogs and their biological activity, QSAR models can be developed to predict the activity of novel compounds before they are synthesized.